molecular formula C17H23N3O3S B567551 3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide CAS No. 1251033-29-0

3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide

Cat. No. B567551
CAS RN: 1251033-29-0
M. Wt: 349.449
InChI Key: VUFCMDJQWJPAAG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer drug, particularly in the treatment of hematological malignancies.

Scientific Research Applications

  • Sulfoxide Sulfenylation in 3-Indoleanilides :

    • Research Focus: This study discusses the cyclization of compounds like N,N-dimethyl N-[2-(ethylsulfinyl)phenyl]-1H-indole-3-carboxamide, revealing insights into their chemical behavior and potential applications in synthesis processes (Eggers et al., 2007).
  • Regioselective Ortho-Directed Metalation :

    • Research Focus: The treatment of 1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide with s-butyllithium highlights the specificity of chemical reactions involving similar compounds, which is crucial for developing targeted synthetic methods (Rousseau & Dodd, 2001).
  • Allosteric Modulation of Dopamine D2 Receptor :

    • Research Focus: This study investigates the bitopic ligand N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) and its ability to modulate dopamine D2 receptor activity. Such research is significant for understanding receptor pharmacology and drug design (Mistry et al., 2015).
  • Antituberculosis Agents :

    • Research Focus: Indole-2-carboxamides, including derivatives of the compound , have been identified as promising antituberculosis agents, providing a foundation for new therapeutic approaches against Mycobacterium tuberculosis (Kondreddi et al., 2013).
  • Cascade Transformations in Organic Synthesis :

    • Research Focus: The study explores the reactivity of compounds like 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, providing insights into new transformations that could be applicable to related compounds (Ukhin et al., 2015).
  • Chemoselectivity in Cycloadditions Involving Indoles :

    • Research Focus: This research discusses the selectivity in chemical reactions involving indole derivatives, which is crucial for the synthesis of complex organic molecules (Chrétien et al., 2003).
  • Ring-Ring Isomerization in Indole Derivatives :

    • Research Focus: Examines the isomerization of N-(Carbamoyl)-1-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-6,6-dimethyl-2,4-dioxo-1H-indole-3-carboxamides, revealing chemical behaviors that could be relevant for similar compounds (Borodkin et al., 2015).
  • Anticonvulsant Activity of Indole Derivatives :

    • Research Focus: Investigates the anticonvulsant properties of various indole derivatives, providing a basis for the development of new pharmaceutical compounds (Stanton & Ackerman, 1983).

properties

IUPAC Name

3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-20(2)24(22,23)19-17(21)13-8-9-14-15(11-18-16(14)10-13)12-6-4-3-5-7-12/h8-12,18H,3-7H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFCMDJQWJPAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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